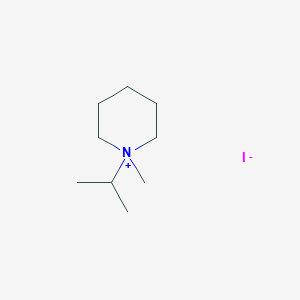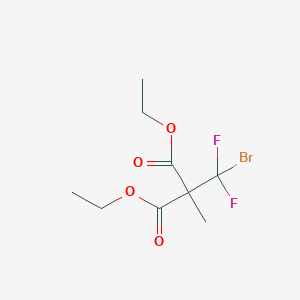mercury CAS No. 87579-63-3](/img/structure/B14413184.png)
[(4-Fluorophenyl)ethynyl](phenyl)mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Fluorophenyl)ethynylmercury is an organomercury compound characterized by the presence of a mercury atom bonded to a phenyl group and a 4-fluorophenyl ethynyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)ethynylmercury typically involves the reaction of phenylmercury chloride with 4-fluorophenylacetylene. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of (4-Fluorophenyl)ethynylmercury follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
化学反应分析
Types of Reactions
(4-Fluorophenyl)ethynylmercury undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The phenyl or 4-fluorophenyl ethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or copper and are carried out under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylmercury oxide, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
(4-Fluorophenyl)ethynylmercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including as a precursor for drug development.
Industry: It finds applications in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (4-Fluorophenyl)ethynylmercury involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. The pathways involved in its action are still under investigation, but it is known to affect cellular processes by altering protein function.
相似化合物的比较
Similar Compounds
4-Fluorophenylacetylene: A related compound used in the synthesis of aryl acetylenes.
Phenylmercury chloride: A precursor in the synthesis of (4-Fluorophenyl)ethynylmercury.
1-Ethynyl-4-fluorobenzene: Another compound with similar structural features.
Uniqueness
(4-Fluorophenyl)ethynylmercury is unique due to the presence of both a mercury atom and a 4-fluorophenyl ethynyl group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
属性
CAS 编号 |
87579-63-3 |
|---|---|
分子式 |
C14H9FHg |
分子量 |
396.81 g/mol |
IUPAC 名称 |
2-(4-fluorophenyl)ethynyl-phenylmercury |
InChI |
InChI=1S/C8H4F.C6H5.Hg/c1-2-7-3-5-8(9)6-4-7;1-2-4-6-5-3-1;/h3-6H;1-5H; |
InChI 键 |
DSDNXOAQTZEIHB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[Hg]C#CC2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 5-(1,4-dioxaspiro[4.5]dec-6-en-8-yl)pentanoate](/img/structure/B14413102.png)
![1-Chloro-4-[2-(4-methylphenyl)ethenesulfonyl]benzene](/img/structure/B14413109.png)
![2-Hydroxy-N-(4-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14413115.png)

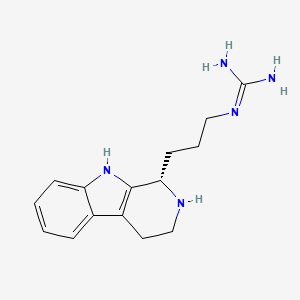
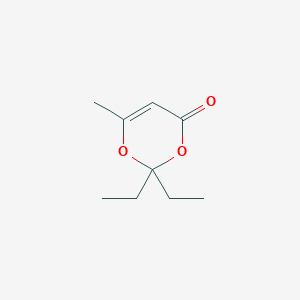
![3-Chloronaphtho[1,2-b]thiophene-2-carbonyl chloride](/img/structure/B14413143.png)
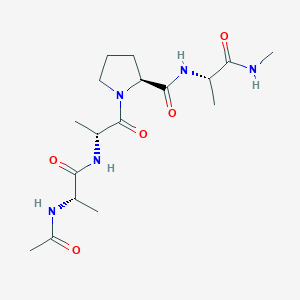

![N,N-Dipropyl-6,7,8,9-tetrahydro-3H-benzo[e]indol-8-amine](/img/structure/B14413152.png)
![N,N-Diethyl-2-[ethyl(phenyl)phosphoryl]acetamide](/img/structure/B14413163.png)
